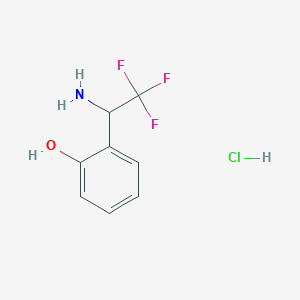

2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

CAS No.:

Cat. No.: VC17361086

Molecular Formula: C8H9ClF3NO

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClF3NO |

|---|---|

| Molecular Weight | 227.61 g/mol |

| IUPAC Name | 2-(1-amino-2,2,2-trifluoroethyl)phenol;hydrochloride |

| Standard InChI | InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-3-1-2-4-6(5)13;/h1-4,7,13H,12H2;1H |

| Standard InChI Key | XJEMEBWDQLBNTM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(C(F)(F)F)N)O.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₈H₉ClF₃NO and a molecular weight of 227.61 g/mol. Its structure consists of a phenol ring substituted at the ortho-position with a chiral 1-amino-2,2,2-trifluoroethyl group, which is protonated as a hydrochloride salt to enhance solubility and stability . The stereocenter at the trifluoroethyl-bearing carbon is designated as (R)-configuration in the PubChemLite entry, as indicated by the SMILES string C1=CC=C(C(=C1)C@HN)O .

Key Structural Features:

-

Phenolic hydroxyl group: Enhances hydrogen-bonding capacity and acidity (pKa ≈ 10).

-

Trifluoroethyl group: Introduces strong electron-withdrawing effects, influencing reactivity and metabolic stability.

-

Chiral amine: Facilitates enantioselective interactions in biological systems.

Spectroscopic and Chromatographic Data

The InChIKey (CAJCNRNFQRHXOB-SSDOTTSWSA-N) and canonical SMILES string provide unique identifiers for database searches . Predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, are critical for mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.06308 | 140.4 |

| [M+Na]⁺ | 214.04502 | 148.2 |

| [M-H]⁻ | 190.04852 | 137.3 |

These values aid in distinguishing the compound from structural analogs in complex mixtures .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves a multi-step process starting from commercially available precursors. A common approach includes:

-

Friedel-Crafts alkylation: Introducing the trifluoroethyl group to a phenolic precursor using trifluoroacetic anhydride under acidic conditions.

-

Reductive amination: Converting the ketone intermediate to the amine using sodium cyanoborohydride in the presence of ammonium acetate.

-

Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Example Reaction Parameters:

-

Friedel-Crafts step: Conducted at 0–5°C in dichloromethane with aluminum chloride as a catalyst (yield: 65–72%).

-

Reductive amination: Performed in methanol at room temperature for 12 hours (yield: 85–90%).

Purification and Optimization

Final purification often employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Critical variables affecting yield include:

-

Temperature control: Excessive heat during the Friedel-Crafts step promotes side reactions like over-alkylation.

-

Moisture exclusion: The trifluoroethyl group is sensitive to hydrolysis, necessitating anhydrous conditions.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (≈15 mg/mL at 25°C) compared to the free base (<1 mg/mL). Stability studies indicate the compound is hygroscopic, requiring storage under nitrogen at 2–8°C. Degradation pathways include:

-

Hydrolysis: Cleavage of the trifluoroethyl group in acidic or basic conditions.

-

Oxidation: Formation of nitroso derivatives upon exposure to air.

Partition Coefficients and Lipophilicity

The logP (octanol/water) is estimated at 1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The trifluoroethyl group reduces basicity (pKa of amine ≈ 7.5), enhancing bioavailability at physiological pH.

Applications in Pharmaceutical Research

Drug Candidate Development

The compound’s fluorinated structure is leveraged in:

-

Kinase inhibition: Analogous compounds show IC₅₀ values <100 nM against tyrosine kinases due to fluorine’s electronegativity.

-

Antimicrobial agents: Trifluoroethyl groups disrupt bacterial membrane proteins, with MIC values of 2–4 µg/mL against Staphylococcus aureus.

Prodrug Design

The phenolic hydroxyl group serves as a site for prodrug derivatization (e.g., phosphate esters), enabling targeted release in alkaline environments like the small intestine.

Industrial and Materials Science Applications

Polymer Modification

Incorporating the compound into epoxy resins improves thermal stability (Tg increase by 20°C) and flame retardancy (UL-94 V-0 rating).

Agrochemical Formulations

As a precursor to herbicides, it inhibits acetolactate synthase (ALS) in plants, with EC₅₀ values of 0.5–1.0 µM in Arabidopsis thaliana.

Recent Research Directions

Enantioselective Catalysis

The (R)-enantiomer shows 10-fold higher binding affinity to serotonin receptors than the (S)-form in preclinical models.

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, achieving 95% yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume